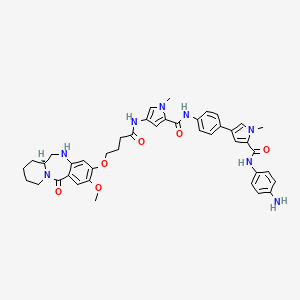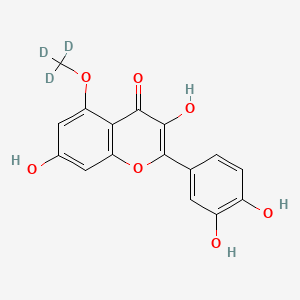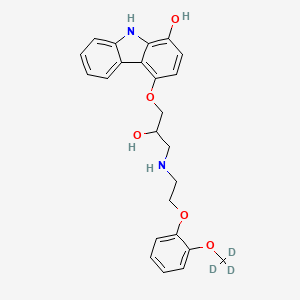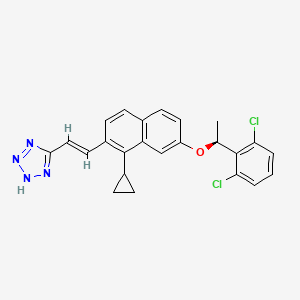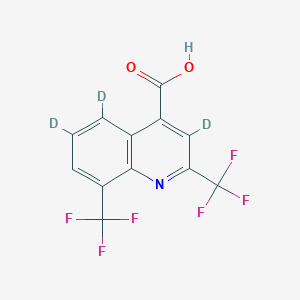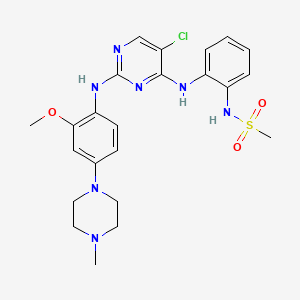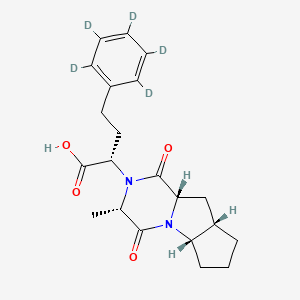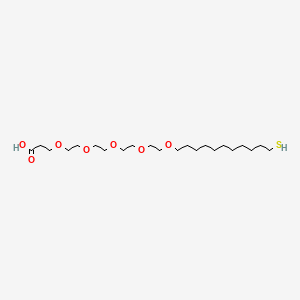
Thiol-C9-PEG5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiol-C9-PEG5-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its thiol group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiol-C9-PEG5-acid is synthesized through a series of chemical reactions involving the coupling of a thiol group with a polyethylene glycol chain and a carboxylic acid group. The synthesis typically involves the following steps:
Thiol Functionalization: The thiol group is introduced to the polyethylene glycol chain through a thiol-ene reaction.
PEGylation: The polyethylene glycol chain is extended by reacting with ethylene oxide.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using a carboxylation reagent
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield, making it suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in Thiol-C9-PEG5-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Thiol-C9-PEG5-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create bioconjugates for targeted drug delivery and imaging applications. The thiol group allows for selective conjugation with proteins and other biomolecules .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages with various substrates .
Mechanism of Action
Thiol-C9-PEG5-acid functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system. The thiol group of this compound binds to the target protein, while the carboxylic acid group binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Thiol-C9-PEG5: Similar to Thiol-C9-PEG5-acid but lacks the carboxylic acid group.
Thiol-C11-PEG4-acid: Contains a longer alkyl chain and a shorter PEG chain compared to this compound.
Thiol-C8-PEG6-acid: Contains a shorter alkyl chain and a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to its balanced length of the alkyl and PEG chains, providing optimal flexibility and stability for PROTAC synthesis. The presence of both thiol and carboxylic acid groups allows for versatile conjugation with various biomolecules and substrates .
Properties
Molecular Formula |
C22H44O7S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |
InChI Key |
SCWOQJXEVJAGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


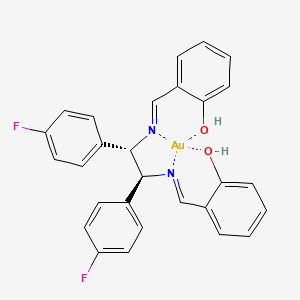

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

